3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile
説明
3-Ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile, also known as AZD-9291, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) and has been approved for the treatment of non-small cell lung cancer (NSCLC) with the T790M mutation.
作用機序
3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile irreversibly binds to the mutant EGFR, preventing its activation and downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells. Unlike first-generation EGFR inhibitors, this compound does not inhibit wild-type EGFR, which is essential for normal cell function.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials, with the most common adverse events being diarrhea, rash, and nausea. In addition to its anti-tumor effects, this compound has also been shown to improve quality of life and prolong progression-free survival in patients with NSCLC with the T790M mutation.
実験室実験の利点と制限
3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile has several advantages for lab experiments, including its high potency and selectivity for the T790M mutation, its irreversible binding to EGFR, and its favorable safety profile. However, its irreversible binding also limits its use in certain experiments that require reversible inhibition, and its selectivity for the T790M mutation may limit its efficacy in patients with other EGFR mutations.
将来の方向性
For 3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile include its use in combination with other targeted therapies and immunotherapies, its application in other EGFR-driven cancers, and the development of novel inhibitors that target other resistance mechanisms. Additionally, further research is needed to elucidate the mechanisms of resistance to this compound and to identify biomarkers that can predict response to treatment.
科学的研究の応用
3-ethoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile has been extensively studied for its efficacy in treating NSCLC with the T790M mutation, which accounts for approximately 50% of acquired resistance to first-generation EGFR inhibitors. In preclinical studies, this compound has shown potent and selective activity against T790M-positive NSCLC cells while sparing normal cells. Clinical trials have demonstrated promising results in patients with advanced NSCLC with the T790M mutation, leading to its approval by the US FDA in 2015.
特性
IUPAC Name |
3-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-20-15-10-13(11-17)6-7-14(15)21-12-16(19)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKGVGOLBJHDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)N2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。